molecular formula C8H6BrNO2 B6174329 1-bromo-2-isocyanato-4-methoxybenzene CAS No. 1016885-72-5

1-bromo-2-isocyanato-4-methoxybenzene

Cat. No.: B6174329
CAS No.: 1016885-72-5
M. Wt: 228.04 g/mol
InChI Key: BFLCOJOPDHIETH-UHFFFAOYSA-N
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Description

1-bromo-2-isocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzene, featuring a bromine atom, an isocyanate group, and a methoxy group attached to the benzene ring

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-isocyanato-4-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

1-bromo-2-isocyanato-4-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-isocyanato-4-methoxybenzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific context of its use, such as in chemical synthesis or biological interactions .

Comparison with Similar Compounds

Properties

CAS No.

1016885-72-5

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

1-bromo-2-isocyanato-4-methoxybenzene

InChI

InChI=1S/C8H6BrNO2/c1-12-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3

InChI Key

BFLCOJOPDHIETH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)N=C=O

Purity

95

Origin of Product

United States

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